molecular formula C15H14N4OS B2416968 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2034347-00-5

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No.: B2416968
CAS No.: 2034347-00-5
M. Wt: 298.36
InChI Key: UTLJBEAXYLGCCB-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the pyrrolidine and benzo[b]thiophene groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its triazole and benzo[b]thiophene moieties are known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the triazole, pyrrolidine, and benzo[b]thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLJBEAXYLGCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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